Glycine, N-nitroso-N-propyl-

Description

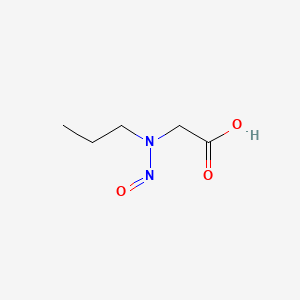

Structure

3D Structure

Properties

CAS No. |

6939-14-6 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2-[nitroso(propyl)amino]acetic acid |

InChI |

InChI=1S/C5H10N2O3/c1-2-3-7(6-10)4-5(8)9/h2-4H2,1H3,(H,8,9) |

InChI Key |

RTTJIKVYGZYNBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC(=O)O)N=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of N Nitroso N Propylglycine

Conventional Synthetic Methodologies

Conventional synthesis of N-nitroso-N-propylglycine primarily relies on the direct nitrosation of its secondary amine precursor, N-propylglycine. This method is a standard approach for creating a wide array of N-nitrosamines.

The most common pathway to synthesize Glycine (B1666218), N-nitroso-N-propyl- involves the reaction of a nitrosating agent with the precursor 2-(propylamino)acetic acid (also known as N-propylglycine). chemsrc.com The fundamental reaction is the introduction of a nitroso group (-N=O) onto the nitrogen atom of the secondary amine in the N-propylglycine molecule.

A typical nitrosating agent is nitrous acid (HNO₂), which is usually generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), and a strong acid like hydrochloric acid (HCl). researchgate.net The reaction involves the electrophilic attack of a nitrosating species (e.g., the nitrosonium ion, NO⁺) on the unprotonated secondary amine. organic-chemistry.org

Alternative nitrosating agents can also be employed under different conditions. For instance, tert-butyl nitrite (TBN) has been used for the efficient N-nitrosation of various secondary amines under solvent-free, metal-free, and acid-free conditions. researchgate.netrsc.org This method is noted for its high yields and compatibility with sensitive functional groups. rsc.orgrsc.org

The efficiency and yield of the nitrosation reaction are highly dependent on several key parameters. Optimizing these conditions is essential for successful synthesis. The rate of nitrosation is strongly influenced by the pH of the reaction medium and the basicity (pKa) of the amine precursor. ccsnorway.comdfg.de

For the widely used sodium nitrite/acid method, the reaction is typically performed at low temperatures, often between 0-5 °C, to control the exothermic reaction and prevent the decomposition of unstable nitrous acid. researchgate.net The process involves the slow, dropwise addition of the sodium nitrite solution to an acidic solution of the amine precursor with vigorous stirring. researchgate.net Research on the synthesis of related N-nitroso dipeptides has utilized a 3-molar excess of sodium nitrite. tandfonline.com The reaction time can range from thirty minutes to several hours. researchgate.net

The table below summarizes typical reaction conditions found in the literature for the nitrosation of secondary amines, which are applicable to the synthesis of N-nitroso-N-propylglycine.

| Parameter | Condition | Source(s) |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) / Acid | researchgate.net |

| tert-Butyl Nitrite (TBN) | researchgate.netrsc.org | |

| Nitromethane (CH₃NO₂) / K₂S₂O₈ | researchgate.net | |

| Temperature | 0–5 °C (for NaNO₂/Acid) | researchgate.net |

| Room Temperature or 45 °C (for TBN) | rsc.org | |

| 60 °C (for CH₃NO₂/K₂S₂O₈) | researchgate.net | |

| pH | Acidic (for NaNO₂/Acid) | researchgate.net |

| Reagent Stoichiometry | Excess Nitrosating Agent (e.g., 3-molar excess) | tandfonline.com |

| Solvent | Water, Dichloromethane | researchgate.netcardiff.ac.uk |

| Reaction Time | 0.5 - 4 hours | researchgate.net |

Non-Conventional Synthetic Routes for N-Nitrosamine Formation

Beyond traditional methods, researchers have explored alternative synthetic strategies for forming N-nitrosamines, including electrochemical and photochemical techniques. These non-conventional routes offer potential advantages such as milder reaction conditions and different mechanistic pathways.

Electrochemical methods present a modern alternative for the synthesis of N-nitrosamines. cardiff.ac.uk This approach avoids the direct use of strong acids and can proceed under milder conditions. In a typical electrochemical setup for N-nitrosation, a secondary amine and a source of the nitroso group, such as sodium nitrite or potassium nitrite, are dissolved in a suitable solvent like dichloromethane. cardiff.ac.uk

The proposed mechanism involves the anodic oxidation of the nitrite anion (NO₂⁻) at the electrode surface to generate a nitrite radical. cardiff.ac.uk This radical can then combine with another to form dinitrogen tetroxide (N₂O₄), which subsequently reacts with the secondary amine to yield the corresponding N-nitrosamine. cardiff.ac.uk This electrochemical procedure has been successfully applied to the late-stage functionalization of drug molecules to create N-nitroso compounds for analytical purposes. cardiff.ac.uk

The use of photochemistry for the direct synthesis of a broad range of N-nitrosamines is a less developed area compared to other methods. cardiff.ac.uk Much of the research on the photochemistry of nitrosamines has focused on their degradation, which typically involves the facile cleavage of the N-N bond upon UV irradiation. nih.govnih.gov This cleavage produces an aminyl radical and nitric oxide. nih.gov In the absence of radical scavengers, the rapid reformation of the N-N bond can lead to little or no net photolysis. nih.gov

However, some synthetic applications have been reported. A photochemical trans-nitrosation reaction, where a nitroso group is transferred from one molecule (N-nitrosodiphenylamine) to another, has been demonstrated. cardiff.ac.uk Additionally, the photolysis of N-nitrosamines in the presence of oxygen can lead to the formation of the corresponding nitramine, which is another class of nitrogen-containing compounds. nih.gov These findings suggest that while direct, general photochemical synthesis of N-nitroso-N-propylglycine is not a standard method, photochemical reactions involving N-nitroso compounds are an active area of study.

Synthesis of Structurally Related N-Nitroso-N-Propylglycine Analogues for Mechanistic Studies

The synthesis of analogues structurally related to N-nitroso-N-propylglycine is vital for investigating the mechanisms of action, metabolism, and structure-activity relationships of N-nitroso compounds. These analogues often involve variations in the amino acid backbone or the N-alkyl substituent.

For example, studies have focused on the synthesis and characterization of N-nitroso derivatives of dipeptides containing glycine or proline, such as N-nitroso-L-prolylglycine (NProG). tandfonline.comnih.gov These compounds are synthesized using similar nitrosation methods as for single amino acid derivatives. tandfonline.com

Other significant analogues include nitrosated glycine conjugates, such as N-nitrosoglycocholic acid. dfg.denih.gov Research on these molecules has provided insights into the types of DNA adducts that can be formed from nitrosated glycine derivatives. dfg.denih.gov The synthesis of a variety of N-nitrosamines with different alkyl and aryl groups also serves to create a library of compounds for comparative studies. researchgate.netrsc.org

The table below lists some structurally related analogues and the primary context of their synthesis.

| Analogue | Precursor(s) | Purpose of Synthesis | Source(s) |

| N-Nitroso-L-prolylglycine | L-Prolylglycine | Characterization and development of analytical methods for food matrices. | tandfonline.comnih.gov |

| N-Nitroso-L-prolyl-L-alanine | L-Prolyl-L-alanine | Characterization and development of analytical methods for food matrices. | tandfonline.comnih.gov |

| N-Nitrosoglycocholic acid | Glycocholic acid | To study the formation of DNA adducts and investigate mechanisms of carcinogenicity. | dfg.denih.gov |

| N-Nitroso-N-methylaniline | N-Methylaniline | Model compound for studying nitrosation reaction conditions and photochemistry. | researchgate.net |

| N-Nitrosodiethylamine (NDEA) | Diethylamine | Model compound for studying photochemical degradation. tandfonline.com | tandfonline.com |

Chemical Reactivity and Transformation Pathways of N Nitroso N Propylglycine

Nitrosation Chemistry and Proposed Mechanistic Pathways

The formation of N-Nitroso-N-propylglycine occurs through the nitrosation of its secondary amine precursor, N-propylglycine. This reaction is a classic example of N-nitrosation, which has been extensively studied for secondary amines and amino acids. oup.comsci-hub.se The process involves the reaction of the unprotonated secondary amine with a nitrosating agent. europa.eu

Formation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂ + Na⁺

Formation of the Nitrosating Agent (Nitrous Anhydride): 2 HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The unprotonated nitrogen of N-propylglycine acts as a nucleophile, attacking the electrophilic nitrogen of N₂O₃ to form N-Nitroso-N-propylglycine and releasing a nitrite (B80452) ion. europa.eu R₂NH + N₂O₃ → R₂N-NO + HNO₂ (where R₂NH is N-propylglycine)

The kinetics of nitrosation are heavily dependent on pH. A pH optimum typically exists because of two competing factors: low pH increases the concentration of the nitrosating agent (N₂O₃), but it also increases the protonation of the amine precursor, reducing the concentration of the reactive, unprotonated form. europa.eu For secondary amino acids like proline, hydroxyproline, and sarcosine, the pH optimum for nitrosation is approximately 2.5. oup.com The rate of nitrosation is generally second order with respect to nitrous acid concentration. europa.eu The reactivity of amino acids toward nitrosation is also influenced by their structure. Studies on various amino acids have provided insight into their relative nitrosation rates. oup.com

Table 1: Nitrosation Kinetic Data for Various Secondary Amino Acids at 25°C

This table, adapted from studies on analogous compounds, illustrates the effect of structure on nitrosation rates. The rate constants reflect the reactivity of the unprotonated amine with the nitrosating agent.

| Amino Acid | pH Optimum | pH-Dependent Rate Constant (k₁) (M⁻² sec⁻¹) at pH 2.5 | pH-Independent Rate Constant (k₂) (x 10⁵ M⁻² sec⁻¹) |

|---|---|---|---|

| Proline | 2.5 | 0.037 | 1.4 |

| Hydroxyproline | 2.5 | 0.31 | 2.1 |

| Sarcosine | 2.5 | 0.23 | 2.6 |

| L-Prolylglycine | 3.0 | Data not available at pH 2.5 (7-10x more reactive than Proline) | Data not available |

Source: Adapted from Mirvish, S. S. (1972). oup.com

Decomposition and Degradation Kinetics

N-Nitroso-N-propylglycine can be degraded through several pathways, including photolysis, hydrolysis, and thermal decomposition. The stability of the N-N bond is central to these transformations.

Like other N-nitrosamines, N-Nitroso-N-propylglycine is susceptible to degradation by ultraviolet (UV) radiation. acs.org The primary photochemical event is the homolytic cleavage of the N-N bond upon absorption of UV light, typically in the 230-340 nm range, leading to the formation of an aminyl radical and a nitric oxide radical. acs.orgcdnsciencepub.com

R₂N-NO + hν → [R₂N-NO]* → R₂N• + •NO

The resulting highly reactive radicals can undergo various secondary reactions. The exact products depend on factors like the solvent, the presence of oxygen, and pH. acs.orgnih.gov For N-nitrosodimethylamine (NDMA), a well-studied analog, photolysis in aqueous solution can lead to products such as the parent secondary amine (dimethylamine) and nitrite, or methylamine (B109427) and nitrate (B79036) in the presence of oxygen. nih.govacs.org The quantum yield for NDMA photolysis is around 0.3 and can be influenced by pH. acs.org

Table 2: Photodegradation Kinetics of Various N-Nitrosamines in Water

This table shows the pseudo-first-order reaction rate constants for several nitrosamines under UV irradiation, highlighting the general susceptibility of this class of compounds to photolytic decomposition.

| Nitrosamine (B1359907) | Pseudo-First Order Rate Constant (L/W-min) | Half-life (min) |

|---|---|---|

| N-nitrosodiethylamine (NDEA) | 1.8 x 10⁻² | ~6.4 |

| N-nitrosodibutylamine (NDBA) | 2.6 x 10⁻² | ~4.3 |

| N-nitrosodimethylamine (NDMA) | 2.6 x 10⁻² | ~4.3 |

| N-nitrosodiethanolamine (NDELA) | 2.3 x 10⁻² | ~4.9 |

| N-nitrosopyrrolidine (NPYR) | 1.4 x 10⁻² | ~8.5 |

Source: Adapted from Afzal et al. (2016). researchgate.net

N-nitrosamines are generally stable in neutral or alkaline aqueous solutions but undergo acid-catalyzed hydrolysis. epa.gov This process, known as denitrosation, results in the cleavage of the N-N bond to regenerate the parent secondary amine and nitrous acid. epa.govsci-hub.se

R₂N-NO + H₃O⁺ ⇌ R₂NH + HNO₂ + H⁺

The mechanism involves a rapid, reversible protonation of the nitrosamine. sci-hub.se Computational studies suggest that protonation can occur on either the amino nitrogen or the nitroso oxygen, with subsequent fragmentation being the rate-determining step. rsc.org This fragmentation can be facilitated by nucleophiles. nih.gov The rate of hydrolysis increases significantly in strongly acidic conditions. For some N-nitrosamides, which are structurally related, the half-life can decrease from hours at neutral pH to minutes at acidic pH. epa.gov For N-nitrosoatrazine, another analog, degradation is faster at pH 4 than at pH 6 or 7, with denitrosation to the parent compound being a primary mechanism. acs.org

Thermal energy can also induce the cleavage of the N-N bond in N-nitrosamines. This decomposition pathway becomes significant at elevated temperatures, typically above 100-120°C. google.com The primary step in the thermolysis is the cleavage of the N-N and C-N bonds, producing nitrogen oxides (NO, NO₂) and other fragmentation products. nih.gov

The decomposition kinetics are highly temperature-dependent, following the Arrhenius equation with significant activation energies. aiche.orgresearchgate.net For example, the thermal decomposition of N-nitrosopiperazine (MNPZ) in an aqueous piperazine (B1678402) solution has a calculated activation energy of approximately 94-105 kJ/mol. google.comresearchgate.net The decomposition is also base-catalyzed. aiche.org

Table 3: Activation Energies for Thermal Decomposition of Analogous Nitrosamines

The activation energy (Ea) is a measure of the energy barrier that must be overcome for a reaction to occur. Higher values indicate a greater temperature sensitivity for the decomposition rate.

| Compound | Matrix/Conditions | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| N-nitrosopiperazine (MNPZ) | Aqueous Piperazine | 94 - 105 |

| N,N'-dinitrosopiperazine (DNP) | Solid-state | 116.5 |

| General Nitrosamines | Aqueous Amine Solvents | ~100 |

Source: Adapted from Fine & Rochelle (2013), Yan et al. (2008), and Frank et al. (2013). google.comnih.govaiche.orgresearchgate.net

Transnitrosation Reactions and Intermolecular N-Nitrosyl Transfer

Transnitrosation is a chemical reaction where the nitroso group (-NO) of a N-nitroso compound is transferred to another nucleophilic species, such as a different amine or a thiol. ccsnorway.com This reaction effectively allows N-Nitroso-N-propylglycine to act as a nitrosating agent. The process is generally acid-catalyzed, involving the protonated N-nitrosamine as the reactive intermediate that transfers a nitrosonium ion (NO⁺) to the nucleophile. nih.gov

R₂N-NO + H⁺ ⇌ [R₂N-NOH]⁺ [R₂N-NOH]⁺ + R'₂NH → R'₂N-NO + R₂NH + H⁺

The reaction has been observed between various N-nitrosamines and other amines or thiols like glutathione. ccsnorway.comeaht.org The rate of transnitrosation is dependent on the nucleophilicity of the accepting molecule and the acidity of the medium. nih.gov For example, the transfer of a nitroso group from N-nitrosoproline to N-methylurea is accelerated by the presence of thiourea, which acts as a catalyst for the transfer. nih.gov The presence of sulfur atoms within the N-nitroso compound itself can also enhance transnitrosation activity, suggesting an intramolecular catalytic effect. clockss.org This reactivity pathway is significant as it allows for the formation of new N-nitroso compounds from pre-existing ones.

Mechanistic Investigations of Biochemical and Molecular Interactions

Metabolic Activation Pathways and Enzymatic Biotransformation

N-nitroso compounds are pro-carcinogens, meaning they require metabolic transformation into reactive forms to exert their carcinogenic effects. nih.govmdpi.com This bioactivation is a critical initiating step in their mechanism of toxicity. umn.eduumn.edu The primary pathways involve enzymatic oxidation, which converts the chemically stable parent compound into highly reactive electrophilic intermediates. nih.gov

The metabolic activation of N-nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.gov These enzymes initiate the process through α-hydroxylation, which is the oxidation of a carbon atom adjacent to the nitroso group. mdpi.comresearchgate.net For Glycine (B1666218), N-nitroso-N-propyl-, this activation can occur on both the propyl and the carboxymethyl (glycine) side chains.

While specific isozymes for Glycine, N-nitroso-N-propyl- have not been definitively identified, studies on structurally similar nitrosamines provide significant insights. For instance, the metabolic activation of N-nitrosodipropylamine (NDPA), which also contains propyl chains, is primarily catalyzed by CYP2E1 and CYP2B1. nih.govmdpi.com Similarly, CYP2E1 and CYP2A6 are major catalysts for the activation of various short-chain and tobacco-related nitrosamines. mdpi.comnih.gov It is therefore highly probable that these or related CYP isozymes are responsible for the α-hydroxylation of the propyl group of Glycine, N-nitroso-N-propyl-. This enzymatic reaction is the rate-limiting step that triggers the subsequent decomposition into DNA-reactive species. researchgate.net

Following CYP450-mediated α-hydroxylation, the resulting α-hydroxynitrosamine is highly unstable and undergoes spontaneous decomposition. wisdomlib.orgnih.gov This decomposition cascade generates the ultimate carcinogenic electrophiles.

Based on the metabolism of the analogous compound N-nitrososarcosine (NSAR, a N-methyl-glycine derivative), two primary types of reactive intermediates are expected from Glycine, N-nitroso-N-propyl-:

Propylating Intermediates : α-hydroxylation on the propyl chain would lead to an unstable α-hydroxy derivative that decomposes to release an aldehyde (propionaldehyde) and a propyldiazonium ion. nih.gov This diazonium ion is a potent electrophile capable of alkylating nucleophilic sites on DNA.

Carboxymethylating and Methylating Intermediates : Metabolic activation on the glycine side chain is more complex. Studies on NSAR suggest that its α-hydroxylation leads to the formation of a carboxymethyldiazonium ion and formaldehyde. nih.govhesiglobal.org Furthermore, a secondary pathway has been proposed where an intramolecular rearrangement occurs, followed by decomposition, to form a methyldiazonium ion . nih.govmdpi.comhesiglobal.org This dual reactivity is a characteristic feature of nitrosated glycine derivatives, enabling them to act as both carboxymethylating and methylating agents. dfg.de

DNA Adduct Formation and Alkylation Mechanisms

The electrophilic intermediates generated during metabolic activation readily react with cellular macromolecules, most critically with DNA. nih.gov The formation of covalent addition products, or DNA adducts, is considered a key step in the initiation of chemical carcinogenesis. nih.gov

A significant and defining characteristic of nitrosated glycine derivatives is their ability to form both carboxymethyl and methyl adducts with DNA. dfg.de Research has confirmed that reacting various nitrosated glycine compounds, such as N-nitrosoglycocholic acid, with DNA results in the formation of O6-carboxymethylguanine (O6-CMGua) and, unexpectedly, O6-methylguanine (O6-MeGua). nih.govresearchgate.net

The formation of the promutagenic O6-MeGua lesion from compounds that are not obvious methylating agents is a critical finding. dfg.de O6-MeGua is a well-established mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired. nih.gov The major DNA modifications, however, are the carboxymethyl adducts. dfg.de The relative ratio of these adducts can vary depending on the specific nitrosated glycine derivative.

| Nitrosated Glycine Derivative | Ratio of O6-Carboxymethylguanine to O6-Methylguanine |

|---|---|

| N-acetyl-N'-nitroso-N'-prolylglycine (APNG) | 10 |

| Potassium Diazoacetate (KDA) | 16 |

| Mesyloxyacetic acid (MAA) | 18 |

| Azaserine (AS) | 39 |

Data derived from studies on various nitrosated glycine derivatives.

The dual mechanisms of DNA damage stem directly from the electrophilic intermediates generated during metabolic activation.

Carboxymethylation : The carboxymethyldiazonium ion, formed from the decomposition of the α-hydroxylated glycine moiety, is the electrophile responsible for transferring a carboxymethyl group (-CH₂COOH) to nucleophilic sites in DNA, such as the O6 position of guanine. hesiglobal.org

Methylation : The methyldiazonium ion, proposed to arise from an intramolecular rearrangement and subsequent decomposition of the nitrosated glycine backbone, acts as a potent methylating agent, transferring a methyl group (-CH₃) to DNA bases. nih.govmdpi.comhesiglobal.org

This dual reactivity highlights the complex genotoxic potential of nitrosated glycine derivatives. While O6-MeGua is efficiently repaired by the O6-alkylguanine-DNA-alkyltransferase (AGT) protein, O6-carboxymethylguanine is not a substrate for this critical repair enzyme, potentially leading to its accumulation in cells. nih.govresearchgate.net

In Vitro Genotoxicity Mechanisms in Cellular and Subcellular Systems

The formation of DNA adducts by Glycine, N-nitroso-N-propyl- and related compounds leads to significant genotoxic effects, which have been demonstrated in various in vitro systems. N-nitroso glycine derivatives are consistently reported as mutagenic in both cellular and subcellular assays. dfg.de

In vitro genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), typically require the addition of an external metabolic activation system, like a liver S9 fraction, to detect the mutagenicity of N-nitrosamines. nih.govtoxys.com This is because the bacterial strains used in the assay lack the necessary CYP450 enzymes to convert the nitrosamine (B1359907) into its DNA-reactive form. nih.gov

Induction of DNA Strand Breaks and Repair Responses in Cell Lines

N-nitrosamines typically require metabolic activation by cytochrome P450 enzymes to form unstable intermediates that can lead to the formation of electrophilic diazonium ions. nih.gov These ions can then react with DNA, forming various adducts and leading to DNA strand breaks. The repair of such damage often involves multiple pathways, including base excision repair (BER), nucleotide excision repair (NER), and O6-methylguanine-DNA methyltransferase (MGMT) activity, which specifically removes alkyl groups from the O6 position of guanine. nih.gov

While specific data for Glycine, N-nitroso-N-propyl- is lacking, a study on the related compound N-nitroso propranolol (B1214883) (NNP) demonstrated its ability to induce concentration-dependent DNA strand breakage in metabolically competent human HepaRG cells. nih.govresearchgate.net This suggests that, following metabolic activation, Glycine, N-nitroso-N-propyl- could potentially exert similar DNA-damaging effects.

Mechanisms of Micronuclei Formation and Gene Mutations in Model Systems

There is a scarcity of research specifically investigating the mechanisms of micronuclei formation and gene mutations induced by Glycine, N-nitroso-N-propyl- in model systems. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their formation is a hallmark of genotoxic events and chromosomal instability.

Studies on other N-nitroso compounds provide some insight into potential mechanisms. For instance, N-nitroso propranolol has been shown to induce micronuclei in human lymphoblastoid TK6 cells in the presence of a metabolic activation system (hamster liver S9). nih.govresearchgate.net Similarly, the N-nitrosopeptide N-(N-acetyl-L-prolyl)-N-nitrosoglycine demonstrated genotoxic effects in vivo, including the induction of micronuclei in mice. nih.gov These findings suggest that N-nitroso compounds can lead to chromosomal damage that manifests as micronuclei.

Gene mutations are often a consequence of the DNA adducts formed by N-nitrosamines. If not properly repaired, these adducts can lead to mispairing during DNA replication, resulting in point mutations. For example, O6-alkylguanine adducts are known to be highly mutagenic. hesiglobal.org

Mutagenic Potency and Specificity in Bacterial Reverse Mutation Assays

The mutagenic potential of Glycine, N-nitroso-N-propyl- has not been specifically detailed in bacterial reverse mutation assays such as the Ames test. However, research on the nitrosation of glycine itself has shown the formation of mutagenic compounds. nih.govresearchgate.net When glycine is treated with nitrite (B80452) under acidic conditions, particularly in the presence of chloride ions, it can form genotoxic products that induce mutations in various Salmonella typhimurium strains, including TA98, TA100, TA102, and TA104. nih.gov

Furthermore, studies on other N-nitrosated glycine derivatives, such as N-(N-acetyl-L-prolyl)-N-nitrosoglycine (APNG) and N-(N-acetylvalyl)-N-nitrosoglycine (AVNG), have demonstrated direct-acting mutagenic activity in the Ames test. nih.gov These compounds induced base-pair substitution mutations in strains TA100, TA102, and TA1535, both with and without metabolic activation. nih.gov This indicates that the N-nitroso-glycine moiety can be inherently mutagenic.

The general class of N-nitrosamines is known to be potent mutagens, often requiring metabolic activation to exert their effects. nih.gov The sensitivity of the Ames test for detecting N-nitrosamine mutagenicity can be influenced by various factors, including the choice of bacterial strain, the metabolic activation system (e.g., rat vs. hamster liver S9), and the experimental protocol (e.g., pre-incubation vs. plate incorporation). nih.gov For many N-nitrosamines, hamster liver S9 has been found to be more effective for metabolic activation than rat liver S9. nih.gov The most sensitive strains for detecting N-nitrosamine mutagenicity are often TA100 and TA1535, which detect base-pair substitutions. nih.gov

Environmental and Endogenous Formation Pathways of N Nitroso N Propylglycine

Precursor Compounds and Chemical Conditions for Formation in Environmental Matrices

The primary precursors for the environmental formation of N-Nitroso-N-Propylglycine are N-propylglycine and a nitrosating agent. N-propylglycine can originate from various sources, including the degradation of proteins and agricultural chemicals. Nitrosating agents are typically formed from nitrites (NO₂⁻) under acidic conditions.

The key chemical conditions that favor the formation of N-nitroso compounds in environmental settings include:

pH: The rate of nitrosation is highly dependent on pH. The reaction is generally favored in acidic environments, where nitrous acid (HNO₂) is formed from nitrite (B80452).

Temperature: Higher temperatures can increase the rate of nitrosamine (B1359907) formation. nih.gov

Presence of Catalysts and Inhibitors: Certain substances can either promote or inhibit the formation of N-nitroso compounds. For instance, some phenols can act as catalysts, while ascorbic acid (Vitamin C) is a well-known inhibitor of nitrosation. nih.gov

The general reaction for the formation of N-Nitroso-N-Propylglycine can be represented as follows:

While specific studies on the environmental formation of N-Nitroso-N-Propylglycine are limited, the principles governing the formation of other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), are applicable. These compounds have been detected in various environmental matrices, including soil, water, and air, often as byproducts of industrial processes, agricultural practices, and water treatment. researchgate.net

Table 1: Factors Influencing the Environmental Formation of N-Nitroso-N-Propylglycine

| Factor | Influence on Formation | Notes |

| pH | Formation is favored in acidic conditions (pH < 5.5) | Acidic pH promotes the formation of the nitrosating agent, nitrous acid. |

| Temperature | Higher temperatures generally increase the reaction rate | |

| Precursor Concentration | Higher concentrations of N-propylglycine and nitrite lead to increased formation | |

| Catalysts | Certain compounds can accelerate the reaction | Examples include thiocyanate (B1210189) and some phenols. |

| Inhibitors | Certain compounds can slow down or prevent the reaction | Ascorbic acid and tocopherols (B72186) are common inhibitors. |

Endogenous Formation Processes in Biological Systems (e.g., in vitro simulations)

Endogenous formation of N-nitroso compounds, including N-Nitroso-N-Propylglycine, can occur within the human body, particularly in the stomach. nih.gov The acidic environment of the stomach provides the ideal conditions for the nitrosation of secondary amines that are ingested through diet or from other sources. nih.gov

The primary precursors for endogenous formation are dietary nitrates (NO₃⁻) and secondary amines like N-propylglycine. Nitrates, found in many vegetables and cured meats, can be reduced to nitrites by bacteria in the oral cavity. nih.gov These nitrites then travel to the stomach, where the low pH facilitates the formation of nitrosating agents that can react with secondary amines present from the diet.

In vitro simulations of gastric conditions have demonstrated the formation of various N-nitroso compounds from their precursors. These studies are crucial for understanding the potential for endogenous formation of compounds like N-Nitroso-N-Propylglycine.

Environmental Fate and Transformation of N-Nitrosamines in Abiotic Systems

Once formed, N-nitroso compounds are subject to various transformation and degradation processes in the environment. These processes are influenced by factors such as sunlight, temperature, and the chemical composition of the surrounding matrix.

N-nitrosamines are known to be susceptible to photolytic degradation, meaning they can be broken down by sunlight, particularly ultraviolet (UV) radiation. nih.govsci-hub.se In the atmosphere, this process is relatively rapid, limiting their persistence in the air. nih.gov

In aqueous environments, the rate of photolysis is influenced by water clarity, depth, and the presence of other substances that can absorb or scatter light. The degradation of N-nitrosamines in water typically involves the cleavage of the N-N bond. nih.gov The stability of N-nitrosamines in water is generally lower in acidic solutions and in the presence of light. nih.govnih.gov

Table 2: General Half-lives of N-Nitrosamines in Different Environmental Compartments

| Environmental Compartment | Typical Half-life | Primary Degradation Pathway |

| Air | Short (hours) | Photolysis |

| Surface Water | Variable (hours to days) | Photolysis |

| Groundwater | Longer (weeks to months) | Slower biodegradation |

| Soil | Variable | Biodegradation, potential for abiotic transformation |

Abiotic Transformations in Soil and Aquatic Environments

In soil and aquatic environments, the fate of N-nitroso compounds is complex and can involve both biotic (microbial) and abiotic processes. While biodegradation is a significant pathway for the removal of some nitrosamines, abiotic transformations can also play a role. nih.gov

Abiotic degradation in soil can be influenced by the soil's composition, including its organic matter content, clay mineralogy, and pH. Potential abiotic reactions include hydrolysis and reactions with other soil constituents. However, for many N-nitrosamines, abiotic degradation in soil and water is considered to be a slower process compared to photolysis and biodegradation. sci-hub.se The persistence of N-Nitroso-N-Propylglycine in these environments will depend on a combination of these factors.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying N-nitroso-N-propyl derivatives in complex matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity for volatile N-nitroso compounds. For example, GC-MS analysis of Burkea africana extract identified "1-Butanamine, N-nitroso-N-propyl" with a retention time of 18.386 min and molecular weight 144 g/mol . High-performance liquid chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) is preferred for non-volatile or thermally labile compounds. Method validation must include specificity, linearity, and recovery rates, as demonstrated in glyphosate impurity studies .

Q. How are N-nitroso-N-propyl compounds synthesized, and what catalysts influence their formation?

- Methodology : Nitrosation of secondary amines (e.g., propylamines) using nitrous acid (HNO₂) under acidic conditions is a common pathway. Catalysts like thiocyanate (SCN⁻) or formaldehyde can accelerate reaction rates. Heterogeneous catalysts such as Amberlyst 15 have been employed in reactive distillation processes for related esters, though their applicability to nitroso compounds requires further study . Kinetic models (pseudo-homogeneous) should account for pH, temperature, and catalyst concentration .

Q. What are the primary sources of N-nitroso-N-propyl compounds in environmental and biological systems?

- Key Findings : N-Nitroso compounds (NOCs) form endogenously in the human stomach via nitrosation of dietary amines or exogenously in processed foods, tobacco smoke, and industrial effluents. Levels in food matrices typically fall in the µg/kg range, posing challenges for hazard assessment . Environmental detection in air and water requires sampling protocols that minimize artifact formation during analysis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported toxicity data for N-nitroso-N-propyl compounds across in vitro and in vivo studies?

- Methodological Considerations : Discrepancies often arise from differences in metabolic activation (e.g., cytochrome P450 enzymes in vivo vs. static cell cultures). Studies should standardize dosing regimens, vehicle solvents, and endpoint measurements (e.g., DNA adduct quantification). Preclinical guidelines (NIH) recommend transparent reporting of animal models, sample sizes, and statistical methods to enhance reproducibility . Contradictory carcinogenicity data may reflect species-specific metabolic pathways or variable exposure durations .

Q. What experimental design strategies optimize the detection of trace-level N-nitroso-N-propyl compounds while minimizing matrix interference?

- Optimization Steps :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate nitroso compounds from fatty acids or phenols .

- Derivatization : Convert non-volatile NOCs to volatile derivatives (e.g., using heptafluorobutyric anhydride) for GC-MS analysis .

- Validation : Include internal standards (e.g., isotopically labeled N-nitrosodi-n-propylamine) to correct for matrix effects .

- Case Study : A UK food safety study achieved a detection limit of 0.1 µg/kg for NOCs by combining LC-MS/MS with rigorous blank controls to account for environmental contamination .

Q. How do catalytic and inhibitory factors influence the nitrosation kinetics of N-propyl glycine derivatives?

- Kinetic Insights : Nitrosation rates are pH-dependent, peaking at pH 3–4. Catalysts like thiocyanate (SCN⁻) lower activation energy by stabilizing nitrosating agents (e.g., N₂O₃). Conversely, antioxidants (ascorbic acid) or α-tocopherol inhibit nitrosation by scavenging nitrite . Computational models (e.g., density functional theory) can predict transition states and optimize reaction conditions .

Q. What are the challenges in distinguishing N-nitroso-N-propyl glycine isomers using spectroscopic methods?

- Analytical Challenges : Isomeric differentiation requires advanced nuclear magnetic resonance (NMR) techniques, such as ¹³C-NMR or 2D correlation spectroscopy (COSY), to resolve overlapping signals. For example, N-(carboxymethyl)-N-nitroso-glycine (CAS 25081-31-6) exhibits distinct InChI stereochemistry (1S/C4H6N2O5) that influences its spectral profile . Mass spectral libraries (EPA/NIH) provide reference fragmentation patterns but may lack resolution for structurally similar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.